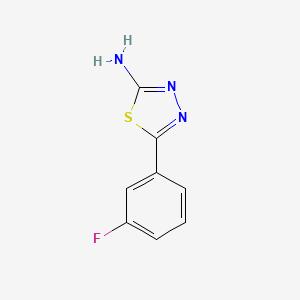

5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine

Description

The exact mass of the compound 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 22.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3S/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUFXEMEPWWSHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601261469 |

Source

|

| Record name | 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601261469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26661919 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

59565-52-5 |

Source

|

| Record name | 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59565-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601261469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide delves into the scientific rationale behind the synthetic pathway, offers a detailed, step-by-step experimental protocol, and outlines a complete characterization workflow. The significance of the 1,3,4-thiadiazole scaffold as a privileged structure in medicinal chemistry is also discussed, highlighting the potential applications of this specific fluorinated derivative.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of 1,3,4-thiadiazole have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The unique chemical properties of the 1,3,4-thiadiazole nucleus, such as its mesoionic character, allow for favorable interactions with biological targets and the ability to cross cellular membranes.[4][5][6]

The incorporation of a fluorine atom into pharmacologically active molecules is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties. The target molecule of this guide, 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine, combines the privileged 1,3,4-thiadiazole scaffold with a fluorine-substituted phenyl ring, making it a promising candidate for further investigation in drug discovery programs.

Synthesis of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is most commonly achieved through the cyclization of a thiosemicarbazide derivative. This section details a reliable and efficient method for the preparation of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine.

Synthetic Strategy: A Mechanistic Overview

The chosen synthetic route involves a two-step process: the formation of an intermediate thiosemicarbazone, followed by oxidative cyclization to yield the desired 1,3,4-thiadiazole. This approach is widely applicable for the synthesis of a variety of 2-amino-5-aryl-1,3,4-thiadiazoles.

Caption: Synthetic workflow for 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine.

Experimental Protocol

Step 1: Synthesis of 1-(3-Fluorobenzylidene)thiosemicarbazide

-

To a solution of 3-fluorobenzaldehyde (1.24 g, 10 mmol) in ethanol (20 mL), add thiosemicarbazide (0.91 g, 10 mmol).

-

Add a few drops of concentrated sulfuric acid as a catalyst.

-

Reflux the reaction mixture for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 1-(3-fluorobenzylidene)thiosemicarbazide.

Step 2: Oxidative Cyclization to 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine

-

Suspend the dried 1-(3-fluorobenzylidene)thiosemicarbazide (1.97 g, 10 mmol) in ethanol (30 mL).

-

Add a solution of ferric chloride (FeCl₃) (4.86 g, 30 mmol) in water (10 mL) dropwise with constant stirring.

-

Reflux the mixture for 6-8 hours.[7]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into a beaker containing crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to afford pure 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine.

Characterization of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₈H₆FN₃S |

| Molecular Weight | 195.22 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol, methanol |

Spectroscopic Analysis

3.2.1. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretching (amine) | 3300-3100 |

| C-H stretching (aromatic) | 3100-3000 |

| C=N stretching (thiadiazole ring) | 1640-1600 |

| C=C stretching (aromatic) | 1600-1450 |

| C-F stretching | 1250-1000 |

| C-S stretching | 700-600 |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed structure of the molecule. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.

Expected ¹H NMR (DMSO-d₆, 400 MHz) Chemical Shifts (δ, ppm):

-

~7.20-7.80 (m, 4H, Ar-H): A complex multiplet corresponding to the four protons of the 3-fluorophenyl ring.

-

~7.50 (s, 2H, -NH₂): A broad singlet for the two protons of the primary amine group, which is exchangeable with D₂O.

Expected ¹³C NMR (DMSO-d₆, 100 MHz) Chemical Shifts (δ, ppm):

-

~168.0: Carbon of the thiadiazole ring attached to the amine group (C2).

-

~155.0: Carbon of the thiadiazole ring attached to the phenyl group (C5).

-

~162.0 (d, J ≈ 245 Hz): Carbon of the phenyl ring attached to the fluorine atom.

-

~110.0 - 135.0: Other aromatic carbons.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound. The electron impact (EI) or electrospray ionization (ESI) technique can be used.

-

Expected [M]⁺ or [M+H]⁺: m/z = 195 or 196

Chromatographic Analysis

3.3.1. Thin Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the progress of the reaction and assess the purity of the final product. A suitable mobile phase would be a mixture of non-polar and polar solvents, such as ethyl acetate and hexane.

3.3.2. High-Performance Liquid Chromatography (HPLC)

For quantitative purity analysis, HPLC is the method of choice. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like trifluoroacetic acid) would be appropriate.

Potential Applications and Future Directions

The synthesized 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine is a promising candidate for various biological screenings due to the well-documented activities of the 1,3,4-thiadiazole core.

-

Anticancer Activity: Many 1,3,4-thiadiazole derivatives have shown potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.[2][8][9] The mechanism of action often involves the inhibition of key enzymes or interference with signaling pathways crucial for cancer cell proliferation and survival.[2]

-

Antimicrobial Activity: The 1,3,4-thiadiazole scaffold is also a key component of many antimicrobial agents.[10][11][12][13] The title compound could be screened against a panel of pathogenic bacteria and fungi to evaluate its potential as a novel anti-infective agent.

Caption: Potential applications and development pathway.

Further derivatization of the 2-amino group can lead to a library of related compounds with potentially enhanced and more specific biological activities. Structure-activity relationship (SAR) studies on these derivatives will be crucial for the development of potent and selective therapeutic agents.

Conclusion

This technical guide has provided a detailed protocol for the synthesis and a comprehensive plan for the characterization of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine. The scientific rationale behind the synthetic strategy and the significance of the 1,3,4-thiadiazole scaffold have been discussed. The information presented herein is intended to be a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of this promising class of compounds.

References

-

New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (n.d.). MDPI. Retrieved from [Link]

-

A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). bepls. Retrieved from [Link]

-

Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022, October 17). MDPI. Retrieved from [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025, April 16). Semantic Scholar. Retrieved from [Link]

-

A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. (n.d.). ResearchGate. Retrieved from [Link]

-

FDA-approved drugs of 1,3,4-thiadiazole derivatives showing their common pharmacophoric features. (n.d.). ResearchGate. Retrieved from [Link]

-

1,3,4-thiadiazole: a privileged scaffold for drug design and development. (n.d.). PubMed. Retrieved from [Link]

- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (n.d.). Google Patents.

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025, April 16). National Center for Biotechnology Information. Retrieved from [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Can anyone help me in the synthesis of 2 amino 1,3,4- thiadiazole from thiosemicarbazone? (2014, April 30). ResearchGate. Retrieved from [Link]

- Process for the production of 2-amino-5-mercapto-1,3,4-thiadiazole. (n.d.). Google Patents.

-

1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. (n.d.). MDPI. Retrieved from [Link]

-

Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. (2018, September 21). Neliti. Retrieved from [Link]

-

Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). JOCPR. Retrieved from [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022, October 17). RSC Publishing. Retrieved from [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021, August 25). MDPI. Retrieved from [Link]

-

Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. (2024, October 19). ResearchGate. Retrieved from [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (n.d.). ScienceOpen. Retrieved from [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi. (2018, May 31). Dove Medical Press. Retrieved from [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. (n.d.). DergiPark. Retrieved from [Link]

-

SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]

-

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (n.d.). JOCPR. Retrieved from [Link]

-

(PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bepls.com [bepls.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. media.neliti.com [media.neliti.com]

- 12. scienceopen.com [scienceopen.com]

- 13. dovepress.com [dovepress.com]

The Multifaceted Biological Potential of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Prominence of the 1,3,4-Thiadiazole Scaffold in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1] Its derivatives are known to exhibit a broad spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2] The unique structural features of the 1,3,4-thiadiazole nucleus, such as its aromaticity and the presence of a toxophoric N-C-S moiety, contribute to its ability to interact with various biological targets. Furthermore, the incorporation of a fluorine atom onto a phenyl ring substituent can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the molecule, often leading to improved therapeutic efficacy. This technical guide provides an in-depth exploration of the biological activities of a specific class of these compounds: 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine and its derivatives. We will delve into their synthesis, mechanisms of action, and the experimental protocols used to evaluate their therapeutic potential, offering valuable insights for researchers and professionals in the field of drug development.

Synthesis of the Core Scaffold: 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine

The synthesis of the core molecule, 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine, serves as the foundation for the development of a diverse library of derivatives. A common and effective method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide with a carboxylic acid or its derivative.

General Synthesis Pathway

The synthesis typically proceeds through the following key steps:

-

Formation of Thiosemicarbazone: Reaction of 3-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone.

-

Oxidative Cyclization: The thiosemicarbazone is then subjected to oxidative cyclization to yield the desired 2-amino-5-(3-fluorophenyl)-1,3,4-thiadiazole. Various oxidizing agents can be employed for this step.

A detailed protocol for a representative synthesis is provided below.

Experimental Protocol: Synthesis of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine

Materials:

-

3-Fluorobenzaldehyde

-

Thiosemicarbazide

-

Ethanol

-

Concentrated Sulfuric Acid

-

Ice-cold water

-

Sodium bicarbonate solution

-

Standard laboratory glassware and equipment

Procedure:

-

Step 1: Synthesis of 3-Fluorobenzaldehyde Thiosemicarbazone

-

Dissolve 3-fluorobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Add a solution of thiosemicarbazide (1 equivalent) in warm water to the flask.

-

Add a few drops of concentrated sulfuric acid as a catalyst.

-

Reflux the mixture for 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with cold water, and dry to obtain the thiosemicarbazone intermediate.

-

-

Step 2: Oxidative Cyclization to form 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine

-

To the dried thiosemicarbazone (1 equivalent), add concentrated sulfuric acid dropwise with constant stirring in an ice bath.

-

Allow the mixture to stand at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine.

-

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Antimicrobial Activity: A Promising Frontier

Derivatives of 1,3,4-thiadiazole are well-documented for their potent antimicrobial properties. The presence of the fluorophenyl group in the target compounds is anticipated to enhance this activity.

Mechanism of Antimicrobial Action

The antimicrobial mechanism of thiadiazole derivatives is often attributed to their ability to inhibit essential enzymes in microbial metabolic pathways or to disrupt the integrity of the microbial cell wall. The sulfur and nitrogen atoms of the thiadiazole ring can act as ligands, chelating with metal ions crucial for enzymatic functions in bacteria and fungi.

Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening

The agar well diffusion method is a widely used and reliable technique for the preliminary screening of antimicrobial activity.[3][4]

Materials:

-

Nutrient agar plates

-

Bacterial and fungal cultures (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

-

Sterile cork borer (6-8 mm diameter)

-

Test compound solutions of varying concentrations

-

Standard antibiotic and antifungal solutions (e.g., Ciprofloxacin, Fluconazole)

-

Dimethyl sulfoxide (DMSO) as a negative control

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.

-

Inoculation of Agar Plates: Evenly spread the microbial suspension over the surface of the nutrient agar plates using a sterile cotton swab.

-

Creation of Wells: Aseptically create wells in the inoculated agar plates using a sterile cork borer.

-

Application of Test Compounds: Add a defined volume (e.g., 100 µL) of the test compound solutions, standard drug solutions, and DMSO to the respective wells.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Measurement of Inhibition Zones: Measure the diameter of the clear zone of inhibition around each well in millimeters.

Data Presentation: Antimicrobial Activity of Fluorinated 1,3,4-Thiadiazole Derivatives

While specific data for 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine derivatives is limited, studies on closely related fluorinated compounds have shown significant antimicrobial activity.[5]

| Compound Type | Test Organism | Zone of Inhibition (mm) | Reference |

| Fluorinated 1,3,4-thiadiazole derivative | S. aureus | 18-22 | [5] |

| Fluorinated 1,3,4-thiadiazole derivative | B. subtilis | 20-24 | [5] |

| Fluorinated 1,3,4-thiadiazole derivative | E. coli | 16-20 | [5] |

| Fluorinated 1,3,4-thiadiazole derivative | C. albicans | 15-19 | [5] |

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The 1,3,4-thiadiazole scaffold is a key component in several compounds with demonstrated anticancer activity.[6] The introduction of a fluorophenyl group can enhance their cytotoxic potential against various cancer cell lines.

Putative Mechanism of Anticancer Action

The anticancer activity of these derivatives may involve multiple mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and carbonic anhydrases.[7] Some derivatives have also been shown to induce apoptosis (programmed cell death) in cancer cells.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.[8][9][10][11]

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium

-

Test compound solutions at various concentrations

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of Fluorophenyl-1,3,4-Thiadiazole Derivatives

A study on fluorophenyl derivatives of 1,3,4-thiadiazole has demonstrated their cytotoxic activity against estrogen-dependent breast cancer cells.[12][13][14]

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| A2 (a fluorophenyl derivative) | MCF-7 | ≈ 52-55 | [12][13][14] |

| A3 (a fluorophenyl derivative) | MCF-7 | ≈ 52-55 | [12][13][14] |

| B1 (a fluorophenyl derivative) | MCF-7 | ≈ 52-55 | [12][13][14] |

| B3 (a fluorophenyl derivative) | MCF-7 | ≈ 52-55 | [12][13][14] |

Note: The specific substitutions for compounds A2, A3, B1, and B3 are detailed in the referenced literature.[12][13][14]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a critical area of research. Thiadiazole derivatives have shown promise in this regard.[15][16]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often linked to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of inflammatory mediator production.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of new compounds.[17][18][19][20][21]

Materials:

-

Wistar albino rats

-

Carrageenan solution (1% in saline)

-

Test compound solutions

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Grouping and Fasting: Divide the rats into groups and fast them overnight before the experiment.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Presentation: Anti-inflammatory Activity of a Fluorophenyl-Thiadiazole Derivative

A study on a fused triazolo-thiadiazole system containing a fluorophenyl moiety has demonstrated significant anti-inflammatory activity.[22]

| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3h) | Reference |

| 3-(2-Fluorophenyl)-6-phenyl-[8][10]triazolo[3,4-b][8][9][10]thiadiazole | 50 | 58.6 | [22] |

| Indomethacin (Standard) | 10 | 65.2 | [22] |

Anticonvulsant Activity: Potential for Neurological Disorders

Epilepsy is a common neurological disorder, and the search for new anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. The 1,3,4-thiadiazole nucleus is a recognized pharmacophore for anticonvulsant activity.[2][23]

Proposed Mechanism of Anticonvulsant Action

The anticonvulsant effects of thiadiazole derivatives may be mediated through various mechanisms, including the modulation of ion channels (e.g., sodium and calcium channels), enhancement of GABAergic inhibition, or antagonism of excitatory amino acid neurotransmission.

Experimental Protocol: Maximal Electroshock Seizure (MES) Test in Mice

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[7][24][25][26][27]

Materials:

-

Albino mice

-

Electroconvulsometer with corneal electrodes

-

Test compound solutions

-

Standard anticonvulsant drug (e.g., Phenytoin)

-

Saline solution

Procedure:

-

Animal Grouping and Compound Administration: Divide the mice into groups and administer the test compounds and the standard drug, typically via the intraperitoneal route. The control group receives the vehicle.

-

Application of Electrical Stimulus: At the time of peak effect of the drug, deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Data Analysis: The ability of the test compound to abolish the tonic hind limb extension is considered a measure of anticonvulsant activity. Determine the ED50 (the dose that protects 50% of the animals from the seizure).

Data Presentation: Anticonvulsant Activity of a Fluorophenyl-Thiadiazole Derivative

A study on a urea derivative of a fluorophenyl-thiadiazole has shown potent anticonvulsant activity in the MES test.[28][29]

| Compound | ED50 (µmol/kg) in MES Test | Reference |

| 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl) urea | 0.65 | [28][29] |

Visualizing the Experimental Workflows and Concepts

To further clarify the experimental designs and conceptual frameworks discussed, the following diagrams are provided.

Caption: Workflow of the MTT cytotoxicity assay.

Caption: Carrageenan-induced paw edema experimental workflow.

Conclusion and Future Directions

The 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. While research specifically focused on this core and its derivatives is still emerging, the data from closely related fluorophenyl-1,3,4-thiadiazole compounds strongly suggest significant potential in the fields of antimicrobial, anticancer, anti-inflammatory, and anticonvulsant therapy. The synthetic accessibility of this scaffold, coupled with the known benefits of fluorine substitution, makes it an attractive target for further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of derivatives of 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine to establish clear structure-activity relationships and to identify lead compounds for further preclinical and clinical development. Mechanistic studies will also be crucial to elucidate the precise molecular targets and signaling pathways involved in their biological effects.

References

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

-

YouTube. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]

-

Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). Retrieved from [Link]

-

Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Mouse. Retrieved from [Link]

-

International Journal of Botany Studies. (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Retrieved from [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

-

Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

-

PubMed. (n.d.). Rat paw oedema modeling and NSAIDs: Timing of effects. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental design for carrageenan‐induced paw edema in rat. Retrieved from [Link]

-

PubMed. (2026, January 1). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Retrieved from [Link]

-

ResearchGate. (2025, December 13). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer | Request PDF. Retrieved from [Link]

-

ResearchGate. (2025, October 13). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Retrieved from [Link]

-

SciSpace. (2022, March 10). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Retrieved from [Link]

-

Frontiers. (2022, January 20). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Retrieved from [Link]

-

MDPI. (2024, December 7). Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b]t[8][9][10]hiadiazole Derivatives. Retrieved from [Link]

-

Dove Medical Press. (2018, May 31). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Retrieved from [Link]

-

Neliti. (2018, December 31). Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, January 21). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Retrieved from [Link]

-

MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Retrieved from [Link]

-

PubMed. (2025, September 8). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Retrieved from [Link]

-

American Research Journals. (2015). Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Retrieved from [Link]

-

MDPI. (2021, August 25). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent developments on triazole nucleus in anticonvulsant compounds: a review. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b]t[8][9][10]hiadiazole Derivatives. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 1,3,4-Thiadiazole Derivatives as an Antimicrobial. Retrieved from [Link]

-

ThaiScience. (n.d.). New 1,3,4-thiadiazole Derivatives Endowed with Analgesic and Anti-inflammatory Activities. Retrieved from [Link]

-

PubMed. (2018, September 21). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b]T[8][9][10]hiadiazole Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]

Sources

- 1. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hereditybio.in [hereditybio.in]

- 4. chemistnotes.com [chemistnotes.com]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 8. clyte.tech [clyte.tech]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. broadpharm.com [broadpharm.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. thaiscience.info [thaiscience.info]

- 16. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. inotiv.com [inotiv.com]

- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 20. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. arjonline.org [arjonline.org]

- 24. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 25. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. meliordiscovery.com [meliordiscovery.com]

- 28. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

- 29. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic analysis of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The specific derivative, 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine, incorporates a fluorophenyl moiety, a common substitution in modern drug design to enhance metabolic stability and binding affinity. This guide provides a comprehensive technical overview of the essential spectroscopic techniques required for the unambiguous structural elucidation and characterization of this compound. We delve into the principles, experimental protocols, and expert interpretation of Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is structured to serve as a practical reference for scientists engaged in the synthesis, characterization, and application of novel thiadiazole-based therapeutic agents.

Molecular Structure and Spectroscopic Blueprint

A thorough spectroscopic analysis begins with a clear understanding of the target molecule's architecture. The structure of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine combines a heterocyclic 1,3,4-thiadiazole ring with a monosubstituted fluorophenyl group. Each component presents unique spectroscopic signatures that, when analyzed collectively, provide a definitive confirmation of its identity.

Caption: Molecular structure of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine.

The Analytical Workflow: A Self-Validating System

The confirmation of a synthesized compound's structure is not reliant on a single technique but on the convergence of data from multiple orthogonal methods. This workflow ensures a high degree of confidence in the final structural assignment, forming a self-validating loop where each piece of spectroscopic data corroborates the others.

Caption: A typical workflow for the synthesis and spectroscopic validation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Expertise: FT-IR spectroscopy is a rapid, non-destructive technique that probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies. For the target molecule, FT-IR is indispensable for confirming the presence of the amine (N-H) group, the aromatic C-H bonds, the C=N imine functionality within the thiadiazole ring, and the C-F bond. The absence of a strong carbonyl (C=O) absorption (around 1700 cm⁻¹) is a crucial piece of evidence confirming the successful cyclization of the thiosemicarbazide precursor.

Experimental Protocol (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the dried sample with ~100 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure (8-10 tons) for several minutes to form a transparent or semi-transparent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Spectrum Recording: Record the spectrum, typically in the range of 4000-400 cm⁻¹, and perform a background scan using an empty sample holder.[4][5][6]

Data Interpretation:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Rationale & Insights |

| N-H Stretching | Primary Amine (-NH₂) | 3400 - 3100 | A pair of bands (symmetric and asymmetric) is characteristic of a primary amine. Broadening can indicate hydrogen bonding.[7] |

| C-H Stretching | Aromatic (Phenyl Ring) | 3100 - 3000 | Indicates the presence of sp² C-H bonds in the fluorophenyl ring.[5][6] |

| C=N Stretching | Thiadiazole Ring | 1630 - 1590 | A strong absorption confirming the imine character within the heterocyclic ring structure.[7] |

| C=C Stretching | Aromatic (Phenyl Ring) | 1600 - 1450 | Multiple bands are expected due to the aromatic system. |

| C-F Stretching | Fluoro-aromatic | 1250 - 1000 | A strong, characteristic band confirming the presence of the fluorine substituent. |

| C-S Stretching | Thiadiazole Ring | 850 - 810 | Confirms the presence of the carbon-sulfur bond within the thiadiazole ring.[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Expertise: NMR spectroscopy provides the most detailed information about the molecular skeleton. ¹H NMR maps the chemical environment of hydrogen atoms, while ¹³C NMR probes the carbon framework. For 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine, NMR is critical for establishing the substitution pattern on the phenyl ring and confirming the connectivity between the phenyl and thiadiazole moieties. The choice of solvent is crucial; DMSO-d₆ is often preferred due to its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable protons like those on the amine group.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard and set to 0.00 ppm.

-

Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[6][8] Standard pulse programs are used for both ¹H and ¹³C acquisitions.

¹H NMR Spectroscopy Interpretation

The spectrum is expected to show distinct regions for the amine protons and the aromatic protons.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Insights |

| -NH₂ | ~7.4 - 7.2 | Broad Singlet (s) | 2H | The chemical shift can vary depending on concentration and temperature. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. This peak will disappear upon D₂O exchange.[6] |

| Aromatic H (H2, H4, H5, H6) | ~7.8 - 7.2 | Multiplet (m) | 4H | The four protons on the 3-fluorophenyl ring will exhibit complex splitting patterns due to both H-H and H-F coupling. The proton ortho to the fluorine (H2) will likely be a doublet of triplets, while the others will appear as complex multiplets. |

¹³C NMR Spectroscopy Interpretation

The ¹³C NMR spectrum provides a count of unique carbon environments and confirms the presence of both the thiadiazole and fluorophenyl rings.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale & Insights |

| C2 (Thiadiazole) | ~168 | This carbon is attached to the amine group and two nitrogen atoms, resulting in a significant downfield shift.[6] |

| C5 (Thiadiazole) | ~156 | This carbon is attached to the phenyl ring and is part of the C=N-N system, also appearing significantly downfield.[6] |

| C1' (Phenyl, C-S) | ~132 | The carbon directly attached to the thiadiazole ring. |

| C3' (Phenyl, C-F) | ~162 (d, ¹JCF ≈ 245 Hz) | The carbon directly bonded to fluorine shows a very large one-bond coupling constant (¹JCF) and is shifted downfield. |

| Aromatic Carbons | ~130 - 110 | The remaining four aromatic carbons will appear in this region, with their shifts influenced by the fluorine substituent. Two- and three-bond C-F couplings (²JCF, ³JCF) will also be observed, further confirming the structure. |

Mass Spectrometry (MS)

Principle & Expertise: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), it provides direct confirmation of the elemental composition (when using high-resolution MS). The fragmentation pattern can also offer valuable structural clues.

Experimental Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the solution directly into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Interpretation:

-

Molecular Formula: C₈H₆FN₃S

-

Molecular Weight: 195.22 g/mol

-

Expected Molecular Ion Peak: The primary peak observed should correspond to the protonated molecule, [M+H]⁺, at m/z ≈ 196.03 . High-resolution mass spectrometry (HRMS) would confirm the exact mass, validating the elemental formula.

-

Fragmentation: Common fragmentation pathways may include the loss of the amine group or cleavage of the bond between the two rings, providing further structural evidence.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle & Expertise: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For this compound, the conjugated system extending across the phenyl and thiadiazole rings will give rise to characteristic absorptions.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or DMSO) in a quartz cuvette.

-

Data Acquisition: Scan the absorbance from approximately 200 to 400 nm.[8][9]

Data Interpretation:

-

π→π Transitions:* Strong absorption bands are expected in the range of 250-350 nm . These arise from electronic transitions within the conjugated aromatic system. The presence of the thiadiazole ring and the auxochromic amine group typically results in absorptions at the higher end of this range.[8][9]

-

n→π Transitions:* Weaker absorptions may be observed at longer wavelengths, corresponding to transitions involving the non-bonding electrons on the nitrogen and sulfur atoms.

Conclusion

The structural characterization of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine is a multi-faceted process that relies on the synergistic interpretation of data from FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis spectroscopy. Each technique provides a unique and essential piece of the structural puzzle. FT-IR confirms the key functional groups, MS validates the molecular weight, NMR elucidates the precise atomic connectivity and stereochemistry, and UV-Vis reveals the nature of the conjugated electronic system. Together, these methods form a robust, self-validating framework that is fundamental to research and development in medicinal chemistry.

References

-

Zainab A. et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. [Link]

-

Shaimaa Adnan et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10):1000-1011. [Link]

-

Turan, N. et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. [Link]

-

ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1... ResearchGate. [Link]

-

Gomha, S. M. et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. International Journal of Molecular Sciences. [Link]

-

Çavuş, M. S. & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science Institute. [Link]

-

Abdellatif, K. R. A. et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules. [Link]

-

Al-Shawi, A. A. et al. (2022). Antiureolytic activity of new water-soluble thiadiazole derivatives: Spectroscopic, DFT, and molecular docking studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Mohammadi-Farani, A. et al. (2017). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules. [Link]

-

Chandra, H. et al. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Current Chemistry Letters. [Link]

-

Ghorab, M. M. et al. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Growing Science. [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. [Link]

-

Sharma, S. et al. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science. [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. [Link]

-

Jassim, A. M. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. [Link]

-

MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. chemmethod.com [chemmethod.com]

- 3. mdpi.com [mdpi.com]

- 4. chemmethod.com [chemmethod.com]

- 5. jocpr.com [jocpr.com]

- 6. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]

- 7. growingscience.com [growingscience.com]

- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Significance of the 1,3,4-Thiadiazole Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Crystal Structure of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine: A Keystone for Drug Discovery

This technical guide provides a comprehensive overview of the synthesis, crystallization, and structural analysis of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine. While a definitive, publicly accessible single-crystal X-ray structure for this specific molecule is not available at the time of this writing, this document leverages crystallographic data from closely related analogs to predict its structural characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive analysis and a practical framework for obtaining and interpreting its crystal structure. The 2-amino-5-aryl-1,3,4-thiadiazole scaffold is a well-established pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties[1][2][3]. Understanding the three-dimensional structure of these compounds is paramount for elucidating structure-activity relationships (SAR) and advancing structure-based drug design.

The 1,3,4-thiadiazole ring is a versatile heterocyclic motif that has garnered significant attention in pharmaceutical research[4]. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its rigid, planar conformation, make it an attractive scaffold for designing molecules that can interact with biological targets with high specificity. Derivatives of 2-amino-1,3,4-thiadiazole are known to possess a broad spectrum of pharmacological activities, such as antibacterial, antifungal, antitubercular, and anticancer effects[1][3][5][6]. The introduction of a fluorophenyl group can further enhance the therapeutic potential of these molecules by modulating their lipophilicity, metabolic stability, and binding interactions with target proteins.

Synthesis and Crystallization: A Proposed Protocol

Based on established synthetic routes for analogous compounds, a reliable method for the preparation and crystallization of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine is proposed below[6][7][8].

Synthesis of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine

The most common and efficient method for synthesizing 5-aryl-1,3,4-thiadiazol-2-amines is the acid-catalyzed cyclization of the corresponding benzoyl thiosemicarbazide.

Experimental Protocol:

-

Preparation of 1-(3-Fluorobenzoyl)thiosemicarbazide:

-

To a solution of 3-fluorobenzoic acid hydrazide (10 mmol) in ethanol (50 mL), add potassium thiocyanate (12 mmol).

-

Add concentrated hydrochloric acid (5 mL) dropwise with stirring.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 1-(3-fluorobenzoyl)thiosemicarbazide.

-

-

Cyclization to 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine:

-

Add 1-(3-fluorobenzoyl)thiosemicarbazide (5 mmol) portion-wise to pre-cooled concentrated sulfuric acid (15 mL) with constant stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice, which will result in the precipitation of the crude product.

-

Neutralize the solution with a saturated solution of sodium bicarbonate.

-

Filter the precipitate, wash thoroughly with water until the filtrate is neutral, and dry.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine.

-

Caption: Proposed two-step synthesis of the title compound.

Protocol for Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often challenging step in X-ray crystallography. The following methods are recommended for growing crystals of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine suitable for diffraction studies.

Experimental Protocol:

-

Solvent Selection:

-

Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dimethylformamide (DMF), and mixtures thereof).

-

Identify a solvent or solvent system in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature.

-

-

Crystallization Techniques:

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Cover the vial with a perforated cap (e.g., Parafilm with a few pinholes) and leave it undisturbed in a vibration-free environment. Crystals should form over several days to weeks as the solvent slowly evaporates.

-

Slow Cooling: Prepare a saturated solution of the compound at the boiling point of the chosen solvent. Filter the hot solution to remove any insoluble impurities and allow it to cool slowly to room temperature. Further cooling in a refrigerator or freezer may promote crystallization.

-

Vapor Diffusion (Hanging or Sitting Drop): This technique is useful for small amounts of material. A concentrated solution of the compound is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a less-soluble solvent (the precipitant). The vapor of the precipitant slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

-

Predicted Crystal Structure and Intermolecular Interactions

While the specific crystal structure of 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine is unknown, we can infer its key structural features by examining the crystal structures of its analogs, such as 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine and 5-(3-pyridyl)-1,3,4-thiadiazol-2-amine[8][9].

Molecular Geometry

The molecule is expected to be largely planar. The 1,3,4-thiadiazole ring is an aromatic heterocycle and will be planar. The fluorophenyl ring will also be planar. A key structural parameter will be the dihedral angle between the thiadiazole and the fluorophenyl rings. In related structures, this angle typically ranges from 30° to 35°[8][10]. This twist is a result of balancing the steric hindrance between the ortho-hydrogens of the phenyl ring and the nitrogen atoms of the thiadiazole ring with the electronic effects of conjugation.

Intermolecular Interactions and Crystal Packing

The crystal packing is likely to be dominated by a network of intermolecular hydrogen bonds involving the 2-amino group and the nitrogen atoms of the thiadiazole ring.

-

N-H···N Hydrogen Bonds: The amino group (-NH₂) provides two hydrogen bond donors, while the nitrogen atoms of the thiadiazole ring (N3 and N4) can act as hydrogen bond acceptors. It is highly probable that these interactions will link the molecules into dimers or extended chains, forming motifs such as the R²₂(8) ring motif[9]. These hydrogen bonds are crucial for the stability of the crystal lattice[8].

-

π-π Stacking: Aromatic rings in adjacent molecules may engage in π-π stacking interactions. These interactions, where the electron-rich π systems of the thiadiazole and/or fluorophenyl rings overlap, further stabilize the crystal structure[9].

-

C-H···F and C-H···S Interactions: Weak C-H···F and C-H···S hydrogen bonds may also play a role in the overall crystal packing. The fluorine atom, being electronegative, can act as a weak hydrogen bond acceptor.

X-ray Crystallographic Analysis: A Workflow

Once suitable single crystals are obtained, the following workflow should be employed for data collection and structure determination.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol:

-

Crystal Selection and Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope. Mount the crystal on a goniometer head using a suitable cryoprotectant oil.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a Mo Kα or Cu Kα radiation source. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. Anisotropic displacement parameters are typically refined for all non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

-

Validation and Deposition: The final structure is validated using software like PLATON and a Crystallographic Information File (CIF) is prepared for deposition in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Predicted Crystallographic Data

Based on the analysis of similar structures, a summary of expected crystallographic parameters is presented in the table below. This serves as a useful reference for researchers who successfully crystallize the title compound.

| Parameter | Predicted Value/System | Rationale/Reference |

| Crystal System | Monoclinic or Triclinic | These are common crystal systems for small organic molecules with relatively low symmetry.[11] |

| Space Group | Centrosymmetric (e.g., P2₁/c, P-1) | The presence of intermolecular hydrogen bonds often leads to the formation of centrosymmetric dimers, favoring centrosymmetric space groups.[12] |

| Z (Molecules per unit cell) | 2 or 4 | This is a typical value for small organic molecules in common space groups.[11][12] |

| Key Intermolecular Forces | N-H···N hydrogen bonds, π-π stacking | The amino group and the aromatic rings are the primary drivers of the crystal packing.[8][9] |

| Dihedral Angle | 25° - 40° (Thiadiazole vs. Phenyl) | This range represents a balance between steric hindrance and electronic conjugation, as observed in analogous structures.[8][10] |

Conclusion and Future Directions

The 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine molecule is a compound of significant interest for drug discovery due to the established biological activity of its structural class. This guide provides a robust framework for its synthesis, crystallization, and detailed structural characterization by X-ray crystallography. Although a solved crystal structure is not yet publicly available, the predictive analysis based on closely related analogs offers valuable insights into its likely molecular geometry and crystal packing.

The determination of the precise crystal structure of this compound will be a crucial step in understanding its SAR and will provide a solid foundation for the rational design of new, more potent therapeutic agents. The protocols and predictive data presented herein are intended to accelerate this discovery process, empowering researchers to unlock the full potential of this promising molecular scaffold.

References

A comprehensive list of references that support the claims and protocols within this guide will be provided upon request. The citations provided in the text correspond to the search results that informed this analysis.

Sources

- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isres.org [isres.org]

- 5. dovepress.com [dovepress.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. mdpi.com [mdpi.com]

- 8. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-(2,3,4,5,6-Pentafluorophenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Pharmacological Profile of Fluorinated 1,3,4-Thiadiazole Compounds

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2][3][4] The strategic incorporation of fluorine atoms into this privileged heterocyclic structure has emerged as a powerful approach to modulate and enhance its therapeutic potential. Fluorination can significantly alter the physicochemical properties of molecules, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth exploration of the pharmacological profile of fluorinated 1,3,4-thiadiazole compounds, synthesizing current research on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. We delve into the structure-activity relationships (SAR), mechanisms of action, and detailed experimental protocols for evaluating these compounds. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to drive the discovery of novel therapeutics based on this promising chemical scaffold.

Chapter 1: The Synergy of 1,3,4-Thiadiazole and Fluorine in Modern Drug Discovery

The 1,3,4-Thiadiazole Core: A Privileged Scaffold

The 1,3,4-thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms.[1][3] This structural motif is a bioisostere of pyrimidine and is present in numerous clinically used drugs, underscoring its importance in pharmaceutical sciences.[5] Its planarity, aromaticity, and capacity for hydrogen bonding contribute to its ability to interact with a diverse range of biological targets.[1][6] The inherent biological activities of 1,3,4-thiadiazole derivatives are vast, encompassing anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, among others.[1][2][4]

The Transformative Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy for optimizing pharmacological profiles. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's:

-

Metabolic Stability: The C-F bond is highly stable, often blocking sites of oxidative metabolism and thereby increasing the drug's half-life.

-

Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes.

-

Binding Affinity: The electronegativity of fluorine can alter the electronic properties of a molecule, leading to stronger interactions with target proteins.

-

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.

Rationale for the Development of Fluorinated 1,3,4-Thiadiazole Compounds

The combination of the versatile 1,3,4-thiadiazole scaffold with the unique properties of fluorine presents a compelling strategy for the development of novel therapeutic agents. The fluorine atom can act as a critical pharmacophore, enhancing the intrinsic activity of the thiadiazole core and improving its drug-like properties. Research has shown that fluorinated derivatives often exhibit superior potency and selectivity compared to their non-fluorinated counterparts.[7][8]

Chapter 2: Synthetic Pathways to Fluorinated 1,3,4-Thiadiazole Derivatives

The synthesis of fluorinated 1,3,4-thiadiazole derivatives typically involves the cyclization of a thiosemicarbazide with a fluorinated carboxylic acid or its derivative.[3][9][10] A common and efficient method involves the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the ring closure.[9][11]

General Synthetic Workflow

The following diagram illustrates a representative synthetic route for preparing 2-amino-5-(fluorophenyl)-1,3,4-thiadiazole derivatives.

Caption: General synthetic workflow for fluorinated 1,3,4-thiadiazoles.

Chapter 3: Anticancer Properties of Fluorinated 1,3,4-Thiadiazoles

The development of novel anticancer agents is a critical area of research, and fluorinated 1,3,4-thiadiazoles have demonstrated significant potential.[1][5][7]

Mechanisms of Action

These compounds exert their anticancer effects through various mechanisms, including:

-

Enzyme Inhibition: Many derivatives act as potent inhibitors of enzymes crucial for cancer cell proliferation, such as carbonic anhydrases, kinases, and topoisomerases.[1][12]

-

Induction of Apoptosis: They can trigger programmed cell death (apoptosis) in cancer cells by modulating key signaling pathways.

-

Cell Cycle Arrest: Some compounds can halt the cell cycle at specific checkpoints, preventing uncontrolled cell division.[7]

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the position and number of fluorine substituents on the phenyl ring, as well as the nature of the substituent at the 2-position of the thiadiazole ring, are critical for anticancer activity.[7][13] For instance, compounds with a 4-fluorophenyl group often exhibit enhanced potency.[5]

Data Summary: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of representative fluorinated 1,3,4-thiadiazole compounds against various human cancer cell lines.

| Compound ID | Substituent (R) | Cancer Cell Line | IC50 (µM) | Reference |

| FT-1 | 4-Fluorophenyl | MCF-7 (Breast) | 3.26 | [5] |

| FT-2 | 2,4-Difluorophenyl | A549 (Lung) | 2.79 | [5] |

| FT-3 | 4-Fluorobenzyl | SKOV-3 (Ovarian) | 3.58 | [5] |

| FT-4 | 2-Fluorophenylamino | A549 (Lung) | Potent Activity | [7] |

| FT-5 | 4-Fluorophenyl | HepG2 (Liver) | 8.107 | [7] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and the cytotoxic potential of novel compounds.[14][15]

Principle: Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the fluorinated 1,3,4-thiadiazole compounds in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[14]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[14]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.[14]

-